Methyldopa pivaloyloxyethyl ester tartrate
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Overview
Description
Methyldopa pivaloyloxyethyl ester tartrate is a prodrug of methyldopa, designed to enhance the bioavailability and pharmacokinetic properties of methyldopa. Methyldopa itself is a centrally acting alpha-2 adrenergic agonist used primarily for the management of hypertension. The pivaloyloxyethyl ester modification aims to improve the absorption and systemic availability of methyldopa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyldopa pivaloyloxyethyl ester involves the esterification of methyldopa with pivaloyloxyethyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of methyldopa pivaloyloxyethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often formulated into a tartrate salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
Methyldopa pivaloyloxyethyl ester undergoes hydrolysis to release methyldopa and pivalic acid. This hydrolysis occurs rapidly in the presence of water or biological fluids, making it an effective prodrug .
Common Reagents and Conditions
Hydrolysis: Water or biological fluids
Esterification: Pivaloyloxyethyl chloride, dichloromethane, triethylamine
Major Products
Hydrolysis: Methyldopa and pivalic acid
Esterification: Methyldopa pivaloyloxyethyl ester
Scientific Research Applications
Methyldopa pivaloyloxyethyl ester has been extensively studied for its pharmacokinetic properties and its potential to improve the therapeutic efficacy of methyldopa. It has applications in:
Mechanism of Action
Methyldopa pivaloyloxyethyl ester exerts its effects by being hydrolyzed to methyldopa, which then acts as an alpha-2 adrenergic agonist. Methyldopa is converted to alpha-methylnorepinephrine, which stimulates alpha-2 adrenergic receptors in the central nervous system. This leads to a reduction in sympathetic outflow and a subsequent decrease in blood pressure .
Comparison with Similar Compounds
Similar Compounds
Methyldopa: The parent compound, used for hypertension management.
Clonidine: Another centrally acting alpha-2 adrenergic agonist with similar antihypertensive effects.
Guanfacine: A selective alpha-2 adrenergic agonist used for hypertension and attention deficit hyperactivity disorder (ADHD).
Uniqueness
Methyldopa pivaloyloxyethyl ester is unique due to its prodrug nature, which enhances the bioavailability and systemic delivery of methyldopa. This modification allows for more consistent therapeutic effects and reduced variability in drug absorption compared to methyldopa alone .
Properties
CAS No. |
81972-28-3 |
---|---|
Molecular Formula |
C21H31NO12 |
Molecular Weight |
489.5 g/mol |
IUPAC Name |
1-[(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoyl]oxyethyl 2,2-dimethylpropanoate;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C17H25NO6.C4H6O6/c1-10(23-14(21)16(2,3)4)24-15(22)17(5,18)9-11-6-7-12(19)13(20)8-11;5-1(3(7)8)2(6)4(9)10/h6-8,10,19-20H,9,18H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t10?,17-;1-,2-/m01/s1 |
InChI Key |
OGFNLVAQEVAQJA-NLFXEWHQSA-N |
Isomeric SMILES |
CC(OC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)N)OC(=O)C(C)(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(OC(=O)C(C)(C)C)OC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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